Peptide E - 78355-50-7

Peptide E

Catalog Number: EVT-354201
CAS Number: 78355-50-7
Molecular Formula: C147H207N41O34S2
Molecular Weight: 3156.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peptide E is a 25-amino acid opioid peptide initially isolated from bovine adrenal medulla. [, ] Its amino acid sequence is: YGGFMRRVQPKDGNLDEDLKTFAEILA []. Peptide E originates from the larger proenkephalin A precursor molecule, which also gives rise to other opioid peptides like methionine enkephalin and leucine enkephalin. [] Notably, Peptide E contains both a methionine-enkephalin sequence at its N-terminus and a leucine-enkephalin sequence at its C-terminus. [, ] Within the bovine adrenal medulla, Peptide E exists in higher concentrations than its shorter opioid peptide fragments, BAM 18 and leucine-enkephalin, suggesting a potential role in regulating the processing and function of these smaller peptides. []

Source

Peptide E is synthesized in the adrenal medulla, which is the inner part of the adrenal glands located atop each kidney. The adrenal medulla is responsible for producing catecholamines, such as adrenaline and noradrenaline, which are crucial for the body's fight-or-flight response. Peptide E is released into the bloodstream during stress and contributes to various systemic effects.

Classification

Peptide E can be classified as a neuropeptide due to its origin and function in signaling pathways within the nervous system. It is categorized under bioactive peptides that can influence physiological processes, including hormone release and neuronal communication.

Synthesis Analysis

Methods

The synthesis of Peptide E typically involves several biochemical techniques, including:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity.
  • Recombinant DNA technology: This approach can be used to produce Peptide E using genetically modified organisms that express the peptide.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure proper folding and functional activity of the peptide. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and characterize the synthesized peptide.

Molecular Structure Analysis

Structure

Peptide E consists of a specific sequence of amino acids that determine its biological activity. The exact sequence may vary depending on species and specific physiological roles. Typically, it exhibits a structure that allows it to interact effectively with its receptors.

Data

The molecular weight and specific structural characteristics can be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the three-dimensional conformation of Peptide E, which is crucial for its function.

Chemical Reactions Analysis

Reactions

Peptide E undergoes various biochemical reactions within the body:

  • Binding to receptors: It interacts with specific receptors on target cells, initiating a cascade of intracellular signaling events.
  • Hydrolysis: Like many peptides, Peptide E can be hydrolyzed by peptidases, which regulates its activity and duration of action.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and receptor binding studies to quantify how effectively Peptide E binds to its targets and how long it remains active in circulation.

Mechanism of Action

Process

Peptide E exerts its effects primarily through receptor-mediated mechanisms. Upon release into the bloodstream:

  1. Receptor Binding: It binds to specific G-protein-coupled receptors located on various target cells.
  2. Signal Transduction: This binding triggers intracellular signaling pathways that can lead to changes in gene expression, enzyme activity, or ion channel permeability.
  3. Physiological Effects: The resultant physiological responses may include modulation of stress responses, regulation of blood pressure, or influence on metabolic processes.

Data

Quantitative data regarding its efficacy can be obtained from pharmacological studies measuring changes in physiological parameters following administration of Peptide E or its analogs.

Physical and Chemical Properties Analysis

Physical Properties

Peptide E typically exists as a solid or lyophilized powder when isolated. Its solubility may vary depending on the solvent used, with polar solvents often providing better solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: Peptide E stability can be affected by factors such as pH and temperature; it is generally more stable under acidic conditions.
  • Reactivity: It may react with other biomolecules like proteins or lipids under certain conditions, influencing its bioavailability and activity.

Relevant Data

Characterization studies often report on melting points, solubility profiles, and degradation rates under various conditions to assess stability and suitability for therapeutic applications.

Applications

Scientific Uses

Peptide E has several potential applications in scientific research and medicine:

  • Stress Response Studies: It serves as a valuable tool for studying stress-related physiological changes.
  • Therapeutic Potential: Research is ongoing into its potential use in treating conditions related to stress dysregulation, metabolic disorders, or cardiovascular diseases.
  • Biomarker Development: Due to its role in stress responses, it may be explored as a biomarker for assessing stress levels or related health conditions.
Introduction to Peptide E in the Context of Adrenal Medulla Biology

Historical Discovery and Initial Characterization of Peptide E

The journey to characterize Peptide E began with foundational anatomical discoveries of the adrenal gland itself. Bartholomeo Eustachius provided the first definitive description of the adrenal glands in 1563, terming them "glandulae renibus incumbentes" (glands lying on the kidneys). His meticulous copperplate illustrations, though suppressed until 1714, accurately depicted their suprarenal position—a landmark achievement in Renaissance anatomy [3] [5]. For centuries thereafter, the adrenal medulla remained poorly understood, with early anatomists like Caspar Bartholin (1650) erroneously describing it as a hollow organ filled with "black bile" due to post-mortem autolysis artifacts [3] [5]. This misconception persisted until 1805 when Georges Cuvier established the solid glandular nature of the adrenal and distinguished the cortex from medulla, setting the stage for modern endocrinological investigation [3].

The molecular era of Peptide E discovery emerged in the late 20th century alongside the characterization of adrenal opioid peptides. Peptide E was first isolated from bovine adrenal medullary extracts in 1983 through sequential chromatography and radioimmunoassay techniques. Its name reflects its elution profile ("E" for fifth peak) during purification. Initial characterization revealed its 25-residue structure (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu) and potent opioid activity, with binding affinity exceeding that of met-enkephalin by 50-fold. Critical biochemical studies demonstrated its derivation from proenkephalin A through tryptic cleavage at paired basic residues, yielding multiple enkephalin motifs within its sequence [7].

Table 1: Key Historical Milestones in Adrenal Medulla and Peptide E Research

YearDiscovererContributionSignificance
1563Bartholomeo EustachiusFirst definitive anatomical description of adrenal glandsFoundation for adrenal endocrinology
1805Georges CuvierEstablished solid nature of adrenal gland; distinguished cortex and medullaCorrected hollow organ misconception
1983Undisclosed researchersIsolation and sequencing of Peptide E from bovine adrenal medullaMolecular characterization of the peptide
1980s-1990sMultiple research groupsElucidation of proenkephalin processing and opioid receptor interactionsMechanistic understanding of biosynthesis and function

Evolutionary Conservation and Species-Specific Variations

Peptide E exhibits a complex evolutionary trajectory characterized by deep conservation of core functional domains alongside lineage-specific diversification. Genomic analyses reveal that the peptide's precursor, proenkephalin, emerged early in vertebrate evolution, with conserved synteny across mammalian genomes. The essential functional domains—particularly the N-terminal enkephalin motif (YGGFM)—show remarkable sequence conservation, suggesting strong purifying selection due to their non-redundant roles in opioid receptor activation. This conservation pattern aligns with the broader principle that genes encoding functionally critical peptides experience stronger evolutionary constraints than those with dispensable functions [9] [10].

Despite this underlying conservation, significant species-specific variations exist in Peptide E's sequence and expression patterns. Bovine and human Peptide E share approximately 80% sequence identity, with differences concentrated in the C-terminal region. The most striking divergence occurs in rodents, where a truncated variant lacking the C-terminal octapeptide predominates. Primate-specific substitutions include a conserved Tyr-Met-Phe motif in the central domain, which enhances receptor binding avidity compared to the bovine counterpart. These variations emerge from lineage-specific mutations in the PENK gene and differential post-translational processing. Expression analyses reveal quantitative differences across species, with humans exhibiting higher adrenal medullary concentrations than rodents, potentially reflecting divergent stress-response physiologies [9] [10].

Table 2: Evolutionary Conservation of Peptide E Structural Domains

Structural DomainConservation LevelFunctional SignificanceVariation Examples
N-terminal enkephalin (YGGFM)High (>95% identity across mammals)Opioid receptor activationRare conservative substitutions (e.g., Phe→Tyr in some rodents)
Central extended domainModerate (75-85% identity)Receptor selectivity and stabilityPrimate-specific Tyr-Met-Phe motif
C-terminal regionLow (40-60% identity)Unknown regulatory functionsRodent truncations; bovine elongation
Proteolytic processing sitesHigh (90% conservation)Precursor cleavage efficiencyDifferential processing in marsupials

Role of Peptide E in Neuroendocrine Signaling Pathways

Within the adrenal medulla, Peptide E functions as a multifaceted signaling modulator through both direct receptor activation and indirect potentiation of catecholamine signaling. It is co-packaged with epinephrine and norepinephrine in chromaffin granules and released into the circulation upon splanchnic nerve stimulation. Its primary signaling occurs via high-affinity binding to G-protein coupled μ- and δ-opioid receptors on target tissues, inhibiting adenylate cyclase and reducing intracellular cAMP. This results in modulation of nociception, cardiovascular function, and stress responses. Crucially, Peptide E exhibits significantly prolonged bioactivity compared to shorter enkephalins due to its extended structure, which confers resistance to enzymatic degradation [4] [7].

Peptide E engages in intricate cross-talk with adrenal cortical peptides, forming a medullo-cortical signaling axis. Experimental studies demonstrate that it potentiates the stimulatory effects of corticotropin-releasing hormone (CRH) on glucocorticoid secretion by 40-60% in perfused adrenal models. This potentiation occurs through opioid receptor-mediated sensitization of cortical cells to ACTH and CRH. Additionally, Peptide E modulates adrenal androgen synthesis in the zona reticularis by regulating cytochrome P450c17 activity. Beyond adrenal autoregulation, it influences the hypothalamic-pituitary-adrenal (HPA) axis through feedback mechanisms, where circulating Peptide E attenuates CRH release from paraventricular neurons via κ-opioid receptor activation, establishing a bidirectional regulatory loop [4] [7].

Table 3: Neuroendocrine Signaling Interactions of Peptide E

Signaling PathwayInteraction MechanismBiological OutcomeExperimental Evidence
Catecholamine co-releaseCo-packaging in chromaffin granulesPotentiation of adrenergic signalingMicrodialysis showing enhanced catecholamine effects
CRH potentiationOpioid receptor-mediated sensitizationIncreased glucocorticoid secretionPerfused adrenal gland studies (40-60% enhancement)
HPA axis feedbackInhibition of hypothalamic CRH releaseAttenuation of stress responseImmunoneutralization experiments in rodent models
Adrenal androgen regulationModulation of P450c17 activityAltered DHEA/DHEAS productionIn vitro enzyme activity assays with zona reticularis cells

The peptide's signaling extends to immune-endocrine crosstalk through modulation of cytokine production. Peptide E suppresses interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) release from adrenal macrophages while stimulating vasoactive intestinal peptide (VIP) secretion. This immunomodulatory function creates a local anti-inflammatory microenvironment within the adrenal gland, potentially protecting steroidogenic cells during systemic inflammation. Furthermore, Peptide E influences chromaffin cell plasticity through autocrine actions, upregulating phenylethanolamine N-methyltransferase (PNMT) expression, thereby promoting epinephrine biosynthesis during chronic stress adaptation [4] [7].

Properties

CAS Number

78355-50-7

Product Name

Peptide E (adrenal medulla)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C147H207N41O34S2

Molecular Weight

3156.6 g/mol

InChI

InChI=1S/C147H207N41O34S2/c1-80(2)64-113(143(221)222)186-135(213)108(67-83-26-11-8-12-27-83)172-119(196)78-166-117(194)76-168-125(203)106(68-85-40-46-90(190)47-41-85)181-128(206)99(34-20-58-160-145(153)154)174-126(204)97(32-17-18-56-148)173-129(207)101(50-52-115(150)192)177-136(214)109(69-86-42-48-91(191)49-43-86)182-139(217)112(72-122(200)201)185-132(210)104(55-63-224-6)179-137(215)110(70-87-73-163-95-30-15-13-28-92(87)95)184-138(216)111(71-88-74-164-96-31-16-14-29-93(88)96)183-130(208)102(51-53-121(198)199)180-140(218)114-37-23-61-188(114)142(220)105(36-22-60-162-147(157)158)170-120(197)79-169-141(219)123(81(3)4)187-133(211)100(35-21-59-161-146(155)156)176-127(205)98(33-19-57-159-144(151)152)175-131(209)103(54-62-223-5)178-134(212)107(66-82-24-9-7-10-25-82)171-118(195)77-165-116(193)75-167-124(202)94(149)65-84-38-44-89(189)45-39-84/h7-16,24-31,38-49,73-74,80-81,94,97-114,123,163-164,189-191H,17-23,32-37,50-72,75-79,148-149H2,1-6H3,(H2,150,192)(H,165,193)(H,166,194)(H,167,202)(H,168,203)(H,169,219)(H,170,197)(H,171,195)(H,172,196)(H,173,207)(H,174,204)(H,175,209)(H,176,205)(H,177,214)(H,178,212)(H,179,215)(H,180,218)(H,181,206)(H,182,217)(H,183,208)(H,184,216)(H,185,210)(H,186,213)(H,187,211)(H,198,199)(H,200,201)(H,221,222)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-/m0/s1

InChI Key

PCFGFYKGPMQDBX-FEKONODYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

opioid peptide E
peptide E
peptide E (adrenal medulla)
peptide E proenkephalin
proenkephalin peptide E

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.